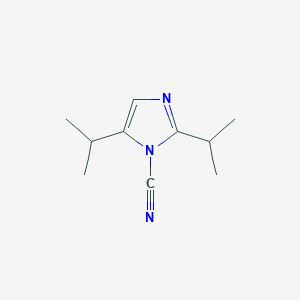stannane CAS No. 78669-74-6](/img/structure/B14430314.png)
[(Cyclopent-1-en-1-yl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Cyclopent-1-en-1-yl)oxystannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. (Cyclopent-1-en-1-yl)oxystannane is particularly interesting due to its unique structure, which includes a cyclopentene ring and triphenyl groups attached to a tin atom.
Métodos De Preparación
The synthesis of (Cyclopent-1-en-1-yl)oxystannane typically involves the reaction of cyclopent-1-en-1-ol with triphenyltin chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Análisis De Reacciones Químicas
(Cyclopent-1-en-1-yl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl groups can be substituted with other organic groups under appropriate conditions.
Transmetallation: The compound can undergo transmetallation reactions, where the tin atom is replaced by another metal, such as lithium or magnesium.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Cyclopent-1-en-1-yl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of various organotin compounds, which have applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of (Cyclopent-1-en-1-yl)oxystannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, facilitating various chemical reactions. The cyclopentene ring and triphenyl groups also play a role in stabilizing the compound and influencing its reactivity. The exact pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
(Cyclopent-1-en-1-yl)oxystannane can be compared with other organotin compounds, such as:
Triphenyltin chloride: Similar in structure but lacks the cyclopentene ring.
Cyclopentadienyl tin compounds: Contain a cyclopentadienyl ring instead of a cyclopentene ring.
Tributyltin compounds: Have butyl groups instead of phenyl groups.
The uniqueness of (Cyclopent-1-en-1-yl)oxystannane lies in its combination of a cyclopentene ring and triphenyl groups, which confer specific reactivity and stability properties.
Propiedades
Número CAS |
78669-74-6 |
|---|---|
Fórmula molecular |
C23H22OSn |
Peso molecular |
433.1 g/mol |
Nombre IUPAC |
cyclopenten-1-yloxy(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C5H8O.Sn/c3*1-2-4-6-5-3-1;6-5-3-1-2-4-5;/h3*1-5H;3,6H,1-2,4H2;/q;;;;+1/p-1 |
Clave InChI |
MZSOTLJJZMCXKX-UHFFFAOYSA-M |
SMILES canónico |
C1CC=C(C1)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


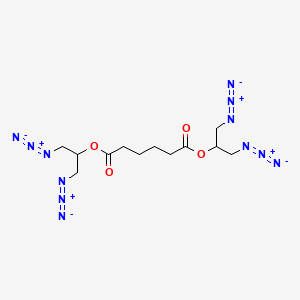
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

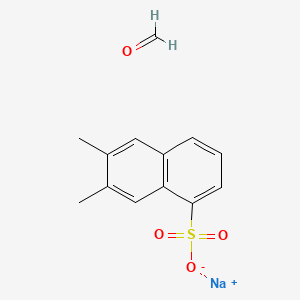
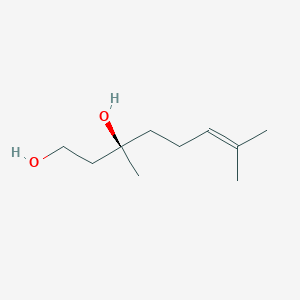
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
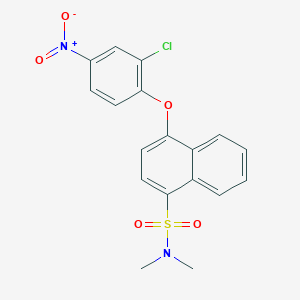
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
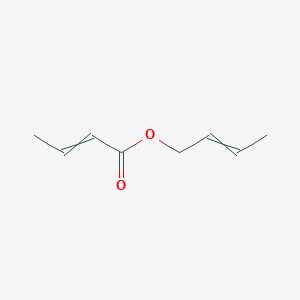


![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)

